molecular formula C9H16 B6154858 6,6-dimethylhept-1-yne CAS No. 1802057-89-1

6,6-dimethylhept-1-yne

Cat. No.: B6154858
CAS No.: 1802057-89-1
M. Wt: 124.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethylhept-1-yne is a hydrocarbon compound with the molecular formula C9H16. It belongs to the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a colorless, flammable, and toxic liquid, primarily used in organic synthesis and as a reagent in research experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6,6-dimethylhept-1-yne typically involves the reaction of t-butylacetylene with a proton-extracting agent, such as an organometallic compound or metallic lithium, to form t-butylacetylide. This intermediate then reacts with acrolein at temperatures between -40°C to 0°C to yield 6,6-dimethylhept-1-en-4-yn-3-ol .

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves a multistep batch-flow hybrid process. This process includes consecutive organometallic steps without the necessity of in-line purification. The metalation by n-butyllithium is followed by a selective addition of the lithium salt and a Grignard reaction, resulting in a high yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylhept-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkenes or alkanes.

    Substitution: The compound can undergo substitution reactions, where the triple bond is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation using bromine or chlorine can be performed under controlled conditions.

Major Products Formed

    Oxidation: Alcohols or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

6,6-Dimethylhept-1-yne is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the synthesis of biologically active compounds, such as antifungal agents.

    Medicine: As an intermediate in the production of pharmaceuticals, including antifungal drugs like terbinafine.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6,6-dimethylhept-1-yne involves its reactivity due to the presence of the carbon-carbon triple bond. This unsaturation makes it a target for various chemical reactions, allowing it to form new bonds and create more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-Heptyne (C7H12): A straight-chain alkyne with a similar structure but fewer carbon atoms.

    1-Octyne (C8H14): Another straight-chain alkyne with one more carbon atom than 1-heptyne.

    1-Nonyne (C9H16): A straight-chain alkyne with the same molecular formula but a different structure.

Uniqueness

6,6-Dimethylhept-1-yne is unique due to its branched structure, which imparts different chemical properties compared to its straight-chain counterparts. This branching can influence its reactivity and the types of products formed during chemical reactions .

Properties

CAS No.

1802057-89-1

Molecular Formula

C9H16

Molecular Weight

124.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.